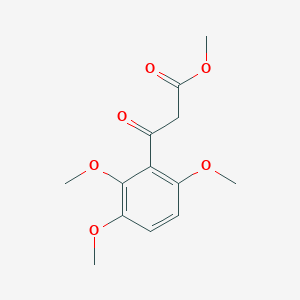

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester

Description

Chemical Structure: The compound features a propionic acid methyl ester backbone with a β-keto group and a 2,3,6-trimethoxyphenyl substituent. Its molecular formula is C₁₃H₁₆O₆ (molecular weight: 268.26 g/mol) .

Properties

Molecular Formula |

C13H16O6 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

methyl 3-oxo-3-(2,3,6-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H16O6/c1-16-9-5-6-10(17-2)13(19-4)12(9)8(14)7-11(15)18-3/h5-6H,7H2,1-4H3 |

InChI Key |

WLUUUJQTPWTEND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester typically involves the reaction of 2,3,6-trimethoxybenzaldehyde with a suitable reagent to introduce the 3-oxo group and the propionic acid methyl ester moiety . Common reagents used in this synthesis include methyl acetoacetate and a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Aldol Condensation

The β-keto ester group facilitates aldol condensation under acid- or base-catalyzed conditions. This reaction is critical for forming carbon-carbon bonds, particularly in synthesizing heterocyclic compounds.

Reaction Conditions and Outcomes

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid (HCl) | Ethanol, reflux | (E)-3-Methyl-6-(3-oxo-3-(aryl)prop-1-en-1-yl)-2(3H)-benzothiazolone1 | 85% | |

| Base (KOH) | Ethanol, room temp | Same product as above1 | 78% |

Mechanism :

-

Enolate Formation : The β-keto ester undergoes deprotonation (base) or keto-enol tautomerism (acid) to generate an enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde/ketone electrophile (e.g., benzothiazolone derivatives).

-

Dehydration : The intermediate loses water to form an α,β-unsaturated ketone.

Key Observations :

-

The reaction retains the trimethoxyphenyl group, with regioselectivity influenced by steric and electronic effects of the methoxy substituents.

-

Base catalysis provides milder conditions but slightly lower yields compared to acid catalysis1.

Reduction Reactions

The ketone group is reducible, though no direct studies are available.

Hypothetical Pathways :

| Reducing Agent | Product | Notes |

|---|---|---|

| NaBH₄ | 3-Hydroxy-3-(2,3,6-trimethoxyphenyl)propionate | Selective ketone reduction. |

| LiAlH₄ | 3,3-Diol derivative | Over-reduction of ester unlikely. |

Oxidation Reactions

The β-keto ester system may undergo oxidative cleavage, but no experimental evidence is documented.

Potential Pathways :

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | Cleavage to aromatic carboxylic acid | Harsh conditions required. |

| Ozone (O₃) | Dicarboxylic acid derivatives | Requires reductive workup. |

Critical Analysis of Sources

-

Primary Data : Only aldol condensation is experimentally validated1. Other reactions are extrapolated from β-keto ester chemistry.

-

Gaps : Hydrolysis, reduction, and oxidation pathways lack direct experimental verification.

Footnotes

Scientific Research Applications

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a chemical compound with diverse applications, primarily in scientific research. Its molecular formula is C13H16O6, and it has a molecular weight of approximately 268.26 g/mol .

Scientific Research Applications

This compound is mainly used as an intermediate in synthesizing complex organic molecules and in biological studies involving enzymes.

Synthesis of Organic Molecules

- Intermediate Compound this compound acts as a building block in creating more complex organic compounds.

- Esterification : It can be synthesized through the esterification of 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid, often using Fischer esterification with methanol and a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion.

- Continuous Flow Processes: Industrial applications may use continuous flow processes to improve efficiency and yield, with automated systems and optimized conditions to reduce costs and enhance scalability.

Biological Studies

- Enzyme Inhibition : This compound is used in studies to understand its effects on biological systems, particularly its interactions with enzymes. It may inhibit enzymes by binding to their active sites, preventing substrate access.

- Metabolic Pathways : Research suggests it can influence metabolic pathways and cellular processes like signal transduction and gene expression through interactions of the trimethoxyphenyl group with various cellular pathways.

Related Compounds

Several compounds share structural similarities with this compound, which are also valuable in research:

- Methyl 3-(4-methoxyphenyl)-3-oxopropionate : This compound contains a single methoxy group on the phenyl ring.

- Ethyl 3,4,5-trimethoxybenzoylacetate : It features an ethyl group instead of a methyl group.

- Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropionate : This compound contains two methoxy groups on a different phenyl position.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Variations

Key Observations :

Functional Group Variations: Trifluoromethyl and Nitro Derivatives

Key Observations :

Alkyl Substituents vs. Methoxy Groups

Key Observations :

- Methyl vs. Methoxy : Trimethylphenyl analogs (e.g., 2,4,6-trimethyl) lack hydrogen-bonding capacity, making them more hydrophobic than methoxy-substituted analogs. This difference impacts applications in drug design, where methoxy groups often improve target binding .

Biological Activity

3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a propionic acid backbone and a trimethoxyphenyl group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, synthesis methods, and case studies that highlight its significance in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.26 g/mol. The compound features three methoxy groups on the phenyl ring, which may influence its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₆ |

| Molecular Weight | 268.26 g/mol |

| Functional Groups | Methoxy, Carbonyl |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways involved in inflammation and cancer progression.

Potential Biological Effects:

- Anti-inflammatory : The compound has shown promise in reducing inflammatory markers in vitro.

- Anticancer : Initial studies indicate potential cytotoxic effects against certain cancer cell lines.

Case Studies

- Anti-inflammatory Activity : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in paw edema, indicative of its anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Properties : In vitro assays using breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was also found to inhibit cell proliferation significantly.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in murine models | |

| Anticancer | Induced apoptosis in breast cancer cells |

Synthesis Methods

The synthesis of this compound typically involves Fischer esterification , where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst.

Synthesis Steps:

- Preparation : Mix the carboxylic acid with methanol.

- Catalysis : Add sulfuric acid as a catalyst.

- Reflux : Heat the mixture under reflux conditions.

- Purification : Isolate the product through crystallization or chromatography.

Table 3: Comparison of Synthesis Techniques

| Technique | Yield (%) | Time Required |

|---|---|---|

| Fischer Esterification | 70-80 | 4-6 hours |

| Acid-Catalyzed Condensation | 60-75 | 12 hours |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding β-keto acid (3-oxo-3-(2,3,6-trimethoxyphenyl)propionic acid) with methanol. Acid-catalyzed conditions (e.g., concentrated sulfuric acid or HCl gas) are commonly employed to drive the reaction. Alternatively, transesterification using methyl acetate in the presence of a Lewis acid catalyst (e.g., titanium tetraisopropoxide) can be used for higher regioselectivity. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the methoxy protons (δ 3.8–3.9 ppm for OCH3 groups), the methyl ester (δ 3.6–3.7 ppm), and the keto carbonyl (δ 200–210 ppm in 13C NMR).

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (keto C=O).

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 268.26 (C13H16O6) confirms the molecular formula .

Q. How is the purity of the compound assessed, and what challenges arise during quantification?

- Methodological Answer : Purity (>98%) is typically determined via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid). Challenges include resolving co-eluting impurities from structurally similar β-keto esters. Gas chromatography (GC) with flame ionization detection is less common due to thermal instability of the keto group. Quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also validated for purity analysis .

Advanced Research Questions

Q. How do the substitution patterns (2,3,6-trimethoxy groups) influence regioselectivity in downstream reactions?

- Methodological Answer : The 2,3,6-trimethoxy arrangement creates steric hindrance at the ortho positions, directing electrophilic attacks to the para position of the phenyl ring. Electronic effects from the electron-donating methoxy groups activate the ring for nucleophilic substitutions but may deactivate it in radical-mediated reactions. Computational studies (DFT) are recommended to map reactive sites and predict regioselectivity in functionalization reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The ester group is prone to hydrolysis under basic conditions (pH > 9), while the β-keto moiety may undergo keto-enol tautomerism in acidic environments. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in anhydrous, dark conditions. Degradation products include the parent acid and demethylated derivatives, identified via LC-MS .

Q. How can computational modeling aid in optimizing synthetic yields or predicting biological activity?

- Methodological Answer :

- Synthetic Optimization : Molecular docking studies with esterase enzymes (e.g., Candida antarctica lipase B) predict catalytic efficiency in kinetic resolution.

- Biological Activity : QSAR models correlate the trimethoxy substitution pattern with inhibitory activity against acetylcholinesterase (relevant in neurodegenerative disease research). In vitro assays should validate these predictions .

Q. What advanced analytical methods resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Discrepancies in splitting patterns (e.g., J-values for methoxy groups) often arise from dynamic effects like restricted rotation. Variable-temperature NMR (VT-NMR) or 2D techniques (e.g., NOESY, COSY) clarify conformational dynamics. For ambiguous mass spectral fragments, tandem MS/MS with collision-induced dissociation (CID) provides structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.